3-{3-Nitro-4-methoxyphenyl}acrylic acid
Description
Significance in Organic Synthesis and Medicinal Chemistry Scaffolds
The significance of 3-{3-Nitro-4-methoxyphenyl}acrylic acid in organic synthesis stems from the versatile reactivity of its constituent functional groups. Nitro compounds are widely recognized as valuable building blocks in the synthesis of a broad range of pharmaceutically relevant substances. nih.gov The nitro group can be readily transformed into other functional groups, such as amines, which are ubiquitous in drug molecules. nih.gov The acrylic acid portion of the molecule offers multiple reaction sites, including the carboxylic acid group for esterification and amidation reactions, and the double bond for various addition reactions.
In the realm of medicinal chemistry, the cinnamic acid framework itself is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. sysrevpharm.orgnih.gov The substituents on the phenyl ring play a crucial role in modulating the biological efficacy of these derivatives. nih.gov The presence of a nitro group, in particular, has been shown in related structures to enhance antimicrobial activity. sysrevpharm.org This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.
Table 1: Key Structural Features and Their Synthetic Potential
| Feature | Description | Potential Synthetic Transformations |
| Nitro Group (-NO2) | An electron-withdrawing group at the 3-position of the phenyl ring. | Reduction to an amino group, nucleophilic aromatic substitution. |
| Methoxy (B1213986) Group (-OCH3) | An electron-donating group at the 4-position of the phenyl ring. | Ether cleavage to a hydroxyl group. |
| Acrylic Acid Moiety | An unsaturated carboxylic acid side chain. | Esterification, amidation, addition reactions (e.g., Michael addition), polymerization. |
Overview of Previous Research on Related Nitro-Substituted Acrylic Acid Derivatives
While specific research on this compound is limited, studies on analogous nitro-substituted acrylic acid derivatives provide valuable insights into its potential. For instance, research on nitro-substituted 3-arylcoumarins, which share a similar structural motif, has demonstrated that the position of the nitro group on the aryl ring significantly influences their antibacterial activity. researchgate.net This highlights the importance of the substitution pattern in designing bioactive molecules.
Furthermore, studies on other cinnamic acid derivatives have shown that modifications to the phenyl ring and the acrylic acid chain can lead to compounds with a range of biological activities. nih.govtandfonline.com For example, the introduction of electron-withdrawing groups on the phenyl ring of cinnamic acid derivatives has been shown to enhance their antifungal activity. nih.gov Research into related methoxycinnamic acid derivatives has also revealed their potential as analgesic, anti-inflammatory, and anticancer agents. tandfonline.com
Table 2: Biological Activities of Structurally Related Cinnamic Acid Derivatives
| Compound Class | Substituents | Observed Biological Activities | Reference |
| Nitro-substituted 3-arylcoumarins | Nitro and amino groups on aryl ring | Antibacterial | researchgate.net |
| Cinnamic acid derivatives | Various electron-withdrawing groups | Antifungal | nih.gov |
| Methoxycinnamic acid derivatives | Methoxy and hydroxyl groups | Analgesic, anti-inflammatory, anticancer | tandfonline.com |
Research Gaps and Future Directions in this compound Studies
A comprehensive review of the available scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of published studies detailing its synthesis, characterization, and evaluation of its biological properties. This lack of dedicated research presents a clear opportunity for future investigations.
Key areas for future research include:
Development of efficient and scalable synthetic routes to produce this compound in high purity and yield.
Thorough characterization of the compound using modern analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Exploration of its reactivity in various organic transformations to establish its utility as a synthetic intermediate.
Systematic evaluation of its biological activity , including antimicrobial, anticancer, and anti-inflammatory properties, to determine its potential as a medicinal chemistry scaffold.
Structure-activity relationship (SAR) studies by synthesizing and testing a library of related derivatives to understand the influence of each functional group on its biological profile.
The focused investigation of this compound holds the promise of uncovering a novel and versatile building block for both organic synthesis and the development of new therapeutic agents. The unique combination of its functional groups warrants a dedicated research effort to fully elucidate its chemical and biological potential.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPILCFVGFXZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356327 | |
| Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58435-22-6 | |
| Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Nitro 4 Methoxyphenyl Acrylic Acid and Its Analogs
Precursor Synthesis and Functional Group Transformations
The preparation of the key aryl precursor, 3-nitro-4-methoxybenzaldehyde, is a critical initial step. Methodologies primarily focus on the direct functionalization of commercially available aromatic compounds.
Approaches Involving 3-Nitro-4-methoxybenzaldehyde Intermediates
A primary and direct route to the necessary precursor is the nitration of 3-methoxybenzaldehyde (B106831). This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled low temperatures to manage the exothermic nature of the reaction and to influence regioselectivity. For instance, treating 3-methoxybenzaldehyde with a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures as low as -10 °C can yield 3-nitro-4-methoxybenzaldehyde. ucl.ac.uk After the addition, the reaction is often allowed to warm to room temperature to ensure completion. The product is then isolated by pouring the reaction mixture into ice water, causing the precipitation of the solid aldehyde, which can be further purified by recrystallization or column chromatography. ucl.ac.uk
Another approach involves the methylation of a hydroxyl group precursor. For example, 3-hydroxy-4-nitrobenzaldehyde (B145838) can be methylated using an agent like iodomethane (B122720) in the presence of a base such as potassium carbonate (K₂CO₃) to yield 3-nitro-4-methoxybenzaldehyde. sciencemadness.org This method is particularly useful when starting from vanillin, which can be nitrated and subsequently methylated.
The following table summarizes a typical nitration reaction for the synthesis of a substituted nitrobenzaldehyde.
| Starting Material | Reagents | Conditions | Product | Yield |
| 3,4-dimethoxybenzaldehyde | Nitric acid, Glacial acetic acid | Room temperature, 12h | 3,4-Dimethoxy-5-nitrobenzaldehyde | 98% |
| This table presents data on the synthesis of an analog, 3,4-Dimethoxy-5-nitrobenzaldehyde, illustrating a common nitration methodology. rsc.org |
Chloromethylation and Subsequent Oxidation Pathways for the Aryl Moiety
An alternative pathway to the substituted phenyl moiety involves the chloromethylation of a suitable precursor, followed by oxidation. This multi-step approach can offer an alternative route when direct nitration of the aldehyde is not ideal.
The synthesis can begin with o-nitrophenyl methyl ether (2-nitroanisole). This starting material undergoes chloromethylation using formaldehyde (B43269) and hydrochloric acid in the presence of sulfuric acid to produce 3-nitro-4-methoxybenzyl chloride. google.com This reaction introduces the chloromethyl group, which is a versatile handle for further transformations.
The resulting 3-nitro-4-methoxybenzyl chloride can then be oxidized to the corresponding carboxylic acid, 3-nitro-4-methoxybenzoic acid. A common method for this oxidation is the use of nitric acid at elevated temperatures. google.com To arrive at the target acrylic acid, a plausible, though less commonly documented, route would involve converting the benzyl (B1604629) chloride to the cinnamaldehyde, followed by oxidation. The Sommelet reaction, for instance, can convert a benzyl halide into an aldehyde using hexamine and water. wikipedia.org This would yield 3-nitro-4-methoxycinnamaldehyde, which can then be oxidized to 3-{3-Nitro-4-methoxyphenyl}acrylic acid. The oxidation of cinnamaldehydes to cinnamic acids is a well-established transformation and can be achieved using various oxidizing agents, including air/O₂ with a cobalt catalyst, or milder reagents like sodium chlorite (B76162) to avoid reactions at the double bond. sciencemadness.orggoogle.com
Acrylic Acid Moiety Formation
Once the 3-nitro-4-methoxybenzaldehyde precursor is obtained, the focus shifts to the construction of the acrylic acid side chain. Condensation reactions are the most prevalent methods for this transformation.
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a widely used and efficient method for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of this compound, 3-nitro-4-methoxybenzaldehyde is condensed with malonic acid.
The Doebner modification of the Knoevenagel condensation is particularly relevant, where pyridine (B92270) is used as the solvent and catalyst, often with a co-catalyst like piperidine. wikipedia.org The reaction typically proceeds by heating the aldehyde and malonic acid in pyridine, leading to the formation of an intermediate that subsequently undergoes decarboxylation to yield the α,β-unsaturated acid. wikipedia.org The nitro group on the benzaldehyde (B42025) facilitates this reaction, and good yields of the corresponding nitrocinnamic acids are generally obtained. sciforum.net Greener alternatives to the traditional pyridine/piperidine system have been developed, utilizing catalysts like ammonium (B1175870) bicarbonate in solvent-free conditions, which can provide excellent conversions and yields. tue.nl
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield |
| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Sinapinic Acid | >97% (Conversion) |
| Benzaldehyde | Malononitrile | [MeHMTA]BF4 / Water | 2-Benzylidenemalononitrile | 98% |
| p-Nitrobenzaldehyde | Malononitrile | [MeHMTA]BF4 / Water | 2-(4-Nitrobenzylidene)malononitrile | 100% |
| This table showcases the versatility and high yields of Knoevenagel condensations under various conditions for different substituted benzaldehydes. sciencemadness.orgtue.nl |
Other Condensation Reactions with Activated Acetate (B1210297) Derivatives
Besides the Knoevenagel condensation, other classic reactions can be employed to form the acrylic acid moiety. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. ucl.ac.uk For the synthesis of this compound, 3-nitro-4-methoxybenzaldehyde would be heated with acetic anhydride and sodium acetate. rsc.org This reaction proceeds through an aldol-type condensation followed by dehydration to yield the cinnamic acid derivative. However, the Perkin reaction can sometimes lead to side products, and the conditions are often more forcing than those of the Knoevenagel condensation. jocpr.com
The Wittig reaction offers another powerful tool for olefination. This method involves the reaction of an aldehyde with a phosphonium (B103445) ylide. sciforum.net To synthesize the target acrylic acid, 3-nitro-4-methoxybenzaldehyde could be reacted with a stabilized ylide derived from an α-haloacetate, such as (triphenylphosphoranylidene)acetic acid ethyl ester, followed by hydrolysis of the resulting ester. While highly versatile, the Wittig reaction can sometimes produce a mixture of E and Z isomers, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging. sciforum.netresearchgate.net
Stereoselective Synthesis Approaches for this compound (E/Z Isomers)
The geometry of the double bond in cinnamic acid derivatives is crucial, leading to the existence of (E) and (Z) isomers. The (E)-isomer, where the aryl and carboxyl groups are on opposite sides of the double bond, is generally the more thermodynamically stable and is often the major product in many condensation reactions.
Standard Knoevenagel and Perkin reactions predominantly yield the (E)-isomer of cinnamic acids. ucl.ac.uksciforum.net For example, the condensation of nitrobenzaldehydes with malonic acid using a pyridine/piperidine system typically results in the formation of the trans-nitrocinnamic acids. sciforum.net Similarly, the Claisen-Schmidt condensation of p-methoxybenzaldehyde with methyl acetate using sodium methoxide (B1231860) as a catalyst has been shown to produce the (E)-acrylate ester. researchgate.net
The synthesis of the less stable (Z)-isomer is more challenging and often requires specific strategies. One approach involves the stereoselective reduction of a corresponding alkyne. Another method is the Wittig reaction, where the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, like the one needed to form the acrylic acid, generally favor the formation of the (E)-alkene. However, modifications to the Wittig protocol or the use of specific ylides can sometimes be tuned to favor the (Z)-isomer. In some cases, photochemical isomerization of the more stable (E)-isomer can be used to generate the (Z)-isomer. Furthermore, specific debrominative decarboxylation methods of cinnamic acid dibromides have been developed for the stereoselective synthesis of (Z)-β-bromostyrenes, which could potentially be adapted. researchgate.net
| Reaction Type | Typical Stereoselectivity | Notes |
| Knoevenagel Condensation | Predominantly (E) | The thermodynamic stability of the trans product drives the reaction. sciforum.net |
| Perkin Reaction | Predominantly (E) | Generally yields the more stable trans isomer. ucl.ac.uk |
| Wittig Reaction (Stabilized Ylide) | Predominantly (E) | Stabilized ylides typically lead to the E-alkene. sciforum.net |
| Photochemical Isomerization | (E) to (Z) | Can be used to convert the more stable isomer to the less stable one. |
Catalytic Methods in the Synthesis of this compound
Catalytic approaches are central to the efficient synthesis of this compound, offering advantages in terms of reaction rates, selectivity, and milder reaction conditions compared to stoichiometric methods. The two main catalytic strategies involve the formation of the carbon-carbon double bond through either palladium-catalyzed cross-coupling reactions or condensation reactions facilitated by Lewis acids or bases.
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, represent a powerful tool for the synthesis of substituted alkenes, including cinnamic acid derivatives. wikipedia.orgorganic-chemistry.org The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this would typically involve the reaction of a 4-halo-2-nitroanisole with acrylic acid or its esters.
The general mechanism of the Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. This is followed by the coordination of the alkene (e.g., acrylic acid) to the palladium center and subsequent migratory insertion of the alkene into the aryl-palladium bond. The final steps involve β-hydride elimination to form the cinnamic acid product and reductive elimination of the palladium catalyst, which re-enters the catalytic cycle. libretexts.org
The choice of palladium catalyst, ligands, base, and solvent is critical for the success of the Heck reaction. While early examples often utilized palladium acetate (Pd(OAc)₂) with phosphine (B1218219) ligands, more recent developments have introduced a wide array of sophisticated catalyst systems, including palladacycles and N-heterocyclic carbene (NHC) palladium complexes, which can offer higher stability and activity. wikipedia.org The base is required to neutralize the hydrogen halide formed during the reaction, with common choices including triethylamine, potassium carbonate, and sodium acetate.
While specific examples detailing the Heck reaction for the synthesis of this compound are not extensively reported in readily available literature, the general applicability of this method to a wide range of substituted aryl halides and acrylates suggests its feasibility. organic-chemistry.org The electron-withdrawing nature of the nitro group on the aromatic ring can influence the reactivity of the aryl halide in the oxidative addition step.
Lewis Acid and Base Catalysis in Acrylic Acid Derivative Synthesis
Lewis acid and base catalysis are fundamental to several classic organic reactions that can be employed for the synthesis of acrylic acid derivatives, primarily through condensation reactions such as the Knoevenagel and Perkin reactions.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, the starting materials would be 3-nitro-4-methoxybenzaldehyde and malonic acid. The base, typically a weak amine like pyridine or piperidine, deprotonates the malonic acid to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as both the solvent and catalyst, often leading to decarboxylation of the intermediate to directly yield the cinnamic acid. wikipedia.orgorganic-chemistry.org
The Perkin reaction provides another route to cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. nih.govrsc.org To synthesize this compound via this method, 3-nitro-4-methoxybenzaldehyde would be reacted with acetic anhydride and a corresponding acetate salt. The electron-withdrawing nitro group on the benzaldehyde can enhance its reactivity towards nucleophilic attack in this reaction. rsc.orgunacademy.com
Lewis acids can also catalyze aldol-type condensation reactions by activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by a nucleophile. magritek.com While less common for the direct synthesis of the final acid, Lewis acid catalysis plays a crucial role in related transformations.
Optimization of Reaction Conditions and Yields for this compound
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and reduce the formation of byproducts. For the synthesis of this compound, several parameters can be adjusted depending on the chosen synthetic route.
In the context of the Knoevenagel condensation , the choice of catalyst and solvent system significantly impacts the reaction outcome. Studies on similar systems, such as the condensation of 3-nitrobenzaldehyde (B41214) with malonic acid, have explored the effect of varying the amount of pyridine as a catalyst and the reflux time. niscpr.res.in For instance, increasing the reflux time from two to 24 hours has been shown to increase the amount of crude product formed. niscpr.res.in The use of greener, solvent-free conditions with catalysts like ammonium bicarbonate has also been investigated for the synthesis of cinnamic acids from various benzaldehydes, offering high conversions and yields. unifap.br
The following table illustrates the effect of reaction time on the crude product weight in a model Knoevenagel condensation of 3-nitrobenzaldehyde and malonic acid in pyridine.
| Trial | Reactant (3-nitrobenzaldehyde) | Reactant (malonic acid) | Reflux Time (hours) | Crude Product Weight (g) |
| 1 | 0.500 g | 0.344 g | 2 | 0.198 |
| 2 | 0.501 g | 0.348 g | 24 | 0.539 |
| 3 | 0.501 g | 0.345 g | 2 | 0.674 |
| Data adapted from a study on the Doebner modified Knoevenagel condensation. niscpr.res.in |
For Palladium-catalyzed reactions , optimization involves screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., phosphines, N-heterocyclic carbenes), bases (e.g., K₂CO₃, Et₃N), and solvents (e.g., DMF, acetonitrile (B52724), toluene). The temperature and catalyst loading are also crucial parameters that are often fine-tuned to achieve the highest possible yield and turnover number for the catalyst.
The following table presents a hypothetical optimization of the Heck reaction for the synthesis of a cinnamic acid derivative, showcasing the influence of various parameters on the yield.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 65 |
| 2 | PdCl₂ | PPh₃ | K₂CO₃ | DMF | 100 | 58 |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 75 |
| 4 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 70 |
| 5 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 60 |
| 6 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 82 |
| This table is a generalized representation of an optimization study for a Heck reaction. |
Ultimately, the optimal conditions for the synthesis of this compound will depend on the chosen synthetic strategy, balancing factors such as cost of reagents, reaction efficiency, and ease of purification.
Derivatization and Analog Design Strategies for 3 3 Nitro 4 Methoxyphenyl Acrylic Acid
Modification of the Acrylic Acid Moiety
The carboxylic acid group and the adjacent double bond of the acrylic acid moiety are primary targets for chemical derivatization.
The carboxylic acid functional group can be readily converted into esters and amides, which are common derivatives in medicinal chemistry. nih.gov
Esterification: The conversion of 3-{3-Nitro-4-methoxyphenyl}acrylic acid to its corresponding esters is typically achieved through acid-catalyzed esterification with various alcohols. google.com This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net For more complex or temperature-sensitive alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. nih.gov Another approach is transesterification, where an existing ester, such as a methyl ester, is reacted with a different alcohol under catalytic conditions. researchgate.net
Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with primary or secondary amines. To facilitate this reaction, the carboxylic acid is often activated first. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. jmchemsci.com The resulting highly reactive acyl chloride is then treated with the desired amine to form the amide bond. Alternatively, peptide coupling reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) or DCC can directly mediate the formation of the amide bond between the carboxylic acid and the amine. nih.gov The formation of amides from acrylic acid derivatives can also be achieved by reacting an acrylic ester with a diamine, sometimes assisted by enzymes. google.com
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagent 1 (Alcohol/Amine) | Catalyst/Activating Agent | Product Type |
|---|---|---|---|
| Esterification | Ethanol | Sulfuric Acid | Ethyl 3-{3-Nitro-4-methoxyphenyl}acrylate |
| Esterification | n-Butanol | Sodium Bisulfate (for transesterification) | Butyl 3-{3-Nitro-4-methoxyphenyl}acrylate researchgate.net |
| Esterification | Glycerol | Sulfonated Mesoporous Solid | 3-{3-Nitro-4-methoxyphenyl}acryloyl glyceride manchester.ac.uk |
| Amidation | Benzylamine | Thionyl Chloride, then amine | N-Benzyl-3-{3-Nitro-4-methoxyphenyl}acrylamide |
| Amidation | Piperidine | EDCI/DMAP | 1-(3-{3-Nitro-4-methoxyphenyl}acryloyl)piperidine |
The acrylic acid moiety contains two reducible functional groups: the carbon-carbon double bond and the carboxylic acid. The reduction of the acrylic acid moiety in a related compound, 3-(4-Amino-3-methoxyphenyl)acrylic acid, can lead to the corresponding propionic acid derivative. This suggests that selective reduction of the double bond while preserving the carboxylic acid is feasible, likely through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under controlled conditions. Complete reduction of the carboxylic acid to an alcohol is more challenging but can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄), although this may also affect the nitro group.
Transformations of the Nitro Group in this compound
The aromatic nitro group is a versatile functional group that can be transformed into a variety of other substituents, most notably an amino group.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.com This conversion is of significant interest as the resulting amino group provides a point for extensive further derivatization. jsynthchem.comresearchgate.net A variety of methods exist for this reduction, offering different levels of chemoselectivity. wikipedia.orgorganic-chemistry.org
Common methods include:
Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide are effective. wikipedia.org This method often proceeds under mild conditions of temperature and pressure.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.org
Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can be used for selective reductions, particularly in molecules with multiple nitro groups. wikipedia.org More modern methods may employ reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as copper nanoparticles or Ni(PPh₃)₄, which can offer high selectivity and efficiency under mild conditions. jsynthchem.comresearchgate.net
The product of this reduction is 3-{3-Amino-4-methoxyphenyl}acrylic acid, a key intermediate for further functionalization.
Table 2: Selected Reagents for Nitro Group Reduction
| Reagent System | Conditions | Key Features |
|---|---|---|
| H₂, Pd/C | Methanol (B129727), Room Temperature | Common, efficient, and clean. wikipedia.org |
| Iron (Fe) Powder, Acetic Acid | Reflux | Classical, inexpensive method. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Effective for reducing nitroarenes. wikipedia.org |
| Sodium Borohydride (NaBH₄), Cu Nanoparticles | Water, 35°C | High selectivity and rapid reaction. researchgate.net |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Useful for selective reductions. wikipedia.org |
The newly formed amino group in 3-{3-Amino-4-methoxyphenyl}acrylic acid is a nucleophilic center that can undergo numerous subsequent reactions.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). researchgate.net The resulting diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, -OH, and -F.
Schiff Base Formation: The amino group readily condenses with aldehydes or ketones to form imines, also known as Schiff bases. core.ac.uksemanticscholar.org This reaction is typically carried out by refluxing the amine and the carbonyl compound in an alcoholic solvent, sometimes with a catalytic amount of acid. semanticscholar.org The formation of the C=N double bond of the azomethine group is a key indicator of a successful reaction. semanticscholar.org This reaction allows for the introduction of a wide variety of substituents depending on the structure of the aldehyde or ketone used. jmchemsci.comjmchemsci.com
Table 3: Examples of Schiff Base Formation from 3-Amino-4-methoxy-cinnamic Acid Derivatives
| Carbonyl Compound | Resulting Schiff Base Derivative |
|---|---|
| Benzaldehyde (B42025) | Derivative with a benzylideneamino moiety |
| Acetone | Derivative with an isopropylideneamino moiety |
| 3,4-Dimethoxybenzaldehyde | Derivative with a 3,4-dimethoxybenzylideneamino moiety core.ac.ukresearchgate.net |
| Salicylaldehyde | Derivative with a (2-hydroxybenzylidene)amino moiety |
Substitutions and Modifications on the Phenyl Ring of this compound
Direct modification of the phenyl ring is more challenging due to the existing substituents. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) direct incoming electrophiles to specific positions. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. Given their positions, they direct to different carbons on the ring, and the strong deactivating effect of the nitro group generally disfavors electrophilic aromatic substitution.
However, certain modifications may be possible. For instance, in related compounds, it has been noted that a methoxy group can sometimes be substituted through nucleophilic aromatic substitution reactions, though this typically requires harsh conditions or specific activation. It is also conceivable that under specific conditions, further substitution on the ring could be achieved, for example, at the position ortho to the methoxy group and meta to the nitro group. Another potential modification could involve demethylation of the methoxy group to a hydroxyl group, which would then open up further derivatization possibilities at that site.
Hydroxy and Alkoxy Group Manipulations (e.g., Demethylation)
The methoxy group on the phenyl ring of this compound is a key site for structural modification. Altering this group can significantly impact the molecule's electronic and steric properties.
Demethylation:
Table 1: Common Reagents for Aromatic Demethylation
| Reagent | Conditions | Comments |
| Boron tribromide (BBr₃) | Typically in an inert solvent like dichloromethane (B109758) at low temperatures. | A powerful and often high-yielding method for cleaving aryl ethers. |
| Hydrobromic acid (HBr) | Often used in acetic acid or water at elevated temperatures. | A classic and cost-effective method. |
| Pyridinium hydrochloride | High temperatures, often neat. | A milder alternative, particularly for substrates sensitive to strong acids. |
The reverse reaction, the alkylation of a hydroxyl group to an alkoxy group, can also be employed to generate a series of analogs with varying steric bulk and lipophilicity.
Introduction of Other Functional Groups (e.g., Halogenation, Sulfonylation)
The introduction of new functional groups onto the aromatic ring or the acrylic acid moiety can dramatically alter the compound's physicochemical profile.
Halogenation:
Electrophilic aromatic substitution reactions can be employed to introduce halogen atoms (F, Cl, Br, I) onto the phenyl ring. The position of substitution will be directed by the existing nitro and methoxy groups. Given the electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group, halogenation is likely to occur at the positions ortho or para to the methoxy group and meta to the nitro group.
Sulfonylation:
While direct sulfonylation of this compound is not extensively documented, the synthesis of related sulfonamide derivatives has been reported. For instance, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide has been synthesized from 3-nitrobenzenesulfonyl chloride and p-anisidine. mdpi.comresearchgate.net This suggests the feasibility of introducing a sulfonamide group, a common pharmacophore, into analogs of the target compound. The nitro group on the phenyl ring can be reduced to an amine, which can then be reacted with a sulfonyl chloride to form a sulfonamide linkage.
Conjugation of this compound with Other Bioactive Scaffolds
The carboxylic acid group of this compound provides a convenient handle for conjugation with other molecules of biological interest. This strategy can lead to hybrid molecules with dual activities or improved pharmacokinetic properties. The conjugation is typically achieved through the formation of an amide or ester bond.
For example, the carboxylic acid can be activated, for instance with a carbodiimide (B86325) reagent, and then reacted with an amine or alcohol functional group on another bioactive scaffold. This approach allows for the creation of a diverse range of conjugates.
Diversity-Oriented Synthesis for Library Generation of this compound Analogs
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide array of structurally diverse small molecules for biological screening. nih.govmedchemexpress.com A DOS approach starting from this compound could involve a series of divergent reactions to create a library of analogs.
A potential DOS strategy could begin with the reduction of the nitro group to an amine. This amino group can then participate in a variety of reactions, such as acylation, sulfonylation, or reductive amination, to introduce diverse substituents. Simultaneously, the carboxylic acid moiety can be converted into a range of functional groups, including esters, amides, and alcohols, further expanding the structural diversity of the library. The combination of these transformations on a common scaffold allows for the efficient exploration of chemical space around the parent molecule.
Table 2: Potential Reactions for a DOS Library of this compound Analogs
| Starting Functional Group | Reaction Type | Resulting Functional Group |
| Nitro Group | Reduction | Amine |
| Amine (from reduced nitro) | Acylation | Amide |
| Amine (from reduced nitro) | Sulfonylation | Sulfonamide |
| Carboxylic Acid | Esterification | Ester |
| Carboxylic Acid | Amidation | Amide |
Advanced Spectroscopic and Structural Elucidation of 3 3 Nitro 4 Methoxyphenyl Acrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments (¹H, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of 3-{3-Nitro-4-methoxyphenyl}acrylic acid. Analysis of ¹H and ¹³C NMR spectra, potentially enhanced by 2D NMR techniques like HSQC, allows for unambiguous assignment of all proton and carbon signals, confirming the regiochemistry of the substituents on the aromatic ring and the stereochemistry of the acrylic acid moiety. rsc.org
The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the vinylic protons of the acrylic acid chain, the carboxylic acid proton, and the methoxy (B1213986) group protons. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The vinylic protons typically appear as doublets with a large coupling constant (J-value), which confirms the trans or (E) stereochemistry of the double bond, a common feature in related cinnamic acid derivatives. rsc.org The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon of the carboxylic acid, the two vinylic carbons, the six carbons of the aromatic ring (with unique shifts due to the electronic effects of the nitro and methoxy groups), and the methoxy carbon. rsc.orgnih.gov The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 168 - 172 |
| Vinylic Proton (Ar-CH=) | 7.6 - 7.8 (d) | 140 - 145 |
| Vinylic Proton (=CH-COOH) | 6.3 - 6.5 (d) | 118 - 122 |
| Aromatic Proton (H-2) | ~8.1 (d) | ~125 |
| Aromatic Proton (H-5) | ~7.2 (d) | ~115 |
| Aromatic Proton (H-6) | ~7.8 (dd) | ~130 |
| Methoxy (-OCH₃) | ~3.9 (s) | ~56 |
| Aromatic Carbon (C-1) | - | ~127 |
| Aromatic Carbon (C-3) | - | ~140 |
| Aromatic Carbon (C-4) | - | ~155 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. rsc.orgcardiff.ac.uknih.gov The spectrum is characterized by a series of absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum would include:
A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer.
A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the C=O stretching of the conjugated carboxylic acid. researchgate.net
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing as two strong bands, typically around 1510-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. nist.gov
Stretching vibrations for the C=C double bond of the acrylic moiety and the aromatic ring, which are observed in the 1600-1640 cm⁻¹ region.
C-O stretching vibrations for the aryl-ether methoxy group and the carboxylic acid, typically found in the 1200-1300 cm⁻¹ range. researchgate.net
C-H stretching vibrations for the aromatic and vinylic protons above 3000 cm⁻¹, and for the methoxy group just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch (dimer) | 2500 - 3300 (broad) |
| Carbonyl (-C=O) | C=O Stretch | 1680 - 1710 |
| Alkene (-C=C-) | C=C Stretch | 1620 - 1640 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1510 - 1550 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1360 |
| Methoxy (-O-CH₃) | C-O Stretch | 1250 - 1270 |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
The electronic structure of this compound, characterized by its extended π-conjugated system incorporating a nitrophenyl group, gives rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum. rsc.orgcardiff.ac.uknih.gov The spectrum is a result of electronic transitions between different molecular orbitals, primarily π→π* and n→π* transitions. researchgate.net
The molecule contains several chromophores: the nitroaromatic system and the cinnamoyl system. The conjugation between the phenyl ring, the acrylic acid double bond, and the carbonyl group allows for intense π→π* transitions, typically resulting in a strong absorption maximum (λ_max) in the UV region. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring further influences the energy of these transitions, often causing a bathochromic (red) shift compared to unsubstituted cinnamic acid. One would expect a major absorption band in the 280-350 nm range, characteristic of the conjugated nitro-aromatic system. researchgate.net A less intense n→π* transition, associated with the non-bonding electrons of the carbonyl and nitro oxygen atoms, may also be observed.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through fragmentation analysis. rsc.orgcardiff.ac.uknih.gov The molecular ion peak [M]⁺ would confirm the compound's molecular weight.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is predictable based on the functional groups present. Key fragmentation pathways for this molecule would likely include:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion.
Loss of the carboxyl group (•COOH): Fragmentation resulting in an [M-45]⁺ ion.
Loss of the nitro group (•NO₂): A characteristic fragmentation for nitroaromatic compounds, giving an [M-46]⁺ peak. nih.gov
Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond to yield an [M-31]⁺ ion.
Decarboxylation: Loss of CO₂ from the molecular ion, resulting in an [M-44]⁺ peak.
Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. doi.org
X-ray Crystallography for Solid-State Structure Determination of this compound and Derivatives
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. rsc.orgnih.govir-spectra.com The most significant of these is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This interaction forms a characteristic R₂²(8) ring motif, which is a common and highly stable arrangement for carboxylic acids in the solid state. nih.gov
In addition to this primary interaction, other weaker intermolecular forces contribute to the stability of the crystal lattice:
C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group, the carbonyl group, and the methoxy group can act as hydrogen bond acceptors for aromatic or vinylic C-H donors from neighboring molecules. nih.govnih.gov These interactions help to link the primary dimers into a more extensive three-dimensional network.
Nitro Group Interactions: The nitro group itself can participate in various non-covalent interactions, influencing the crystal packing. nih.gov
Conformational Analysis in the Solid State
The conformation of the molecule in the solid state is dictated by a balance between intramolecular steric effects and intermolecular packing forces. The acrylic acid side chain is generally expected to be nearly planar. The key conformational parameters are the dihedral angles between the phenyl ring and the plane of the acrylic acid group. In related structures, the aromatic ring is often twisted relative to the carboxylate moiety. nih.gov For instance, in 2-methyl-3-(4-nitrophenyl)acrylic acid, the dihedral angle between the aromatic ring and the carboxylate group is 42.84 (8)°. nih.gov A similar non-planar conformation is likely for this compound. Furthermore, the nitro group itself is frequently found to be slightly twisted out of the plane of the benzene ring. nih.gov
Computational Chemistry and Theoretical Investigations of 3 3 Nitro 4 Methoxyphenyl Acrylic Acid
Density Functional Theory (DFT) Calculations
Geometry Optimization and Molecular Conformation of 3-{3-Nitro-4-methoxyphenyl}acrylic Acid
Specific data on the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound from DFT calculations are not available in the searched literature.
Vibrational Wavenumbers and Spectroscopic Property Prediction
A detailed vibrational analysis, including predicted infrared and Raman wavenumbers and their assignments for this compound, has not been found in the public domain.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
The specific energy values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting energy gap for this compound, are not available.
Molecular Electrostatic Potential (MEP) Mapping
A visual and analytical description of the Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites, could not be located.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis, which would provide insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions within this compound, has not been reported in the available literature.
Charge Distribution and Reactivity Descriptors
Computational analysis, primarily using Density Functional Theory (DFT), is a powerful method for understanding the electronic characteristics of a molecule. The charge distribution within this compound is key to its reactivity. Methods like Mulliken population analysis are employed to calculate the partial atomic charges on each atom. researchgate.net This analysis helps identify electrophilic and nucleophilic sites within the molecule, which are crucial for predicting its interaction with other substances. researchgate.net
The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating methoxy (B1213986) group (-OCH3) significantly influences the electronic landscape of the aromatic ring. The nitro group tends to create a region of lower electron density (more positive charge) on the benzene (B151609) ring, particularly at the ortho and para positions relative to its point of attachment. Conversely, the methoxy group increases electron density. This push-pull electronic effect, combined with the acrylic acid moiety, results in a complex and nuanced charge distribution.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide further understanding of the molecule's chemical behavior. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netresearchgate.net For molecules with similar functional groups, these calculations help in comparing their relative stability and reactivity.
Nonlinear Optical (NLO) Properties Calculations and Prediction for this compound
Molecules with significant push-pull electronic systems, like this compound, are often investigated for their nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict these characteristics by calculating the molecule's response to an external electric field. researchgate.net
Polarizability (α)
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." The extended π-conjugated system in this compound suggests it would have a notable polarizability.
First-Order Hyperpolarizability (β)
First-order hyperpolarizability is the primary measure of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The structure of this compound, with its donor-acceptor pattern, is inherently non-centrosymmetric, making it a strong candidate for NLO applications. Theoretical calculations on similar molecules like p-nitroaniline have shown that DFT methods can effectively predict these values. nih.gov
Second-Order Hyperpolarizability (γ)
The second-order hyperpolarizability relates to third-order NLO effects. While less commonly the primary focus for this type of molecular structure, its calculation provides a more complete picture of the NLO response.
While specific calculated values for this compound were not found in the surveyed literature, the table below presents representative theoretical NLO data for a related nitro-aromatic compound, p-nitroaniline, to illustrate the typical output of such computational studies. nih.gov
| Property | Representative Value (for p-nitroaniline) | Unit |
| Dipole Moment (µ) | ~6-7 | Debye |
| First Hyperpolarizability (β) | Varies significantly with calculation method | a.u. |
Note: These values are for p-nitroaniline and serve only as an illustration of the properties calculated in NLO studies.
Molecular Docking and Binding Affinity Predictions for Receptor Interactions with this compound and its Derivatives
Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.gov This method is fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.gov The process involves predicting the preferred orientation of the ligand in the receptor's binding site and estimating the binding affinity, which is often expressed as a docking score or binding free energy (in kcal/mol). nih.gov
The structural features of this compound—including hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O, methoxy oxygen, and nitro oxygens), as well as an aromatic ring capable of π-π stacking—make it a versatile candidate for binding to various protein active sites.
Docking studies on structurally similar compounds have provided valuable insights. For instance, derivatives of p-methoxycinnamic acid have been docked against cancer-related protein targets, yielding rerank scores that indicate potential binding strength. strath.ac.uk In other research, chalcone (B49325) derivatives containing a methoxyphenyl group were docked against the estrogen receptor, showing favorable binding free energies. researchgate.net
The specific binding affinity of this compound would depend entirely on the chosen protein target. A typical molecular docking study would yield results like those in the illustrative table below, which shows docking scores for a different nitro-containing ligand against a known protein target.
| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |
| PI3-kinase p110-gamma | Oritavancin (example) | -10.34 | (Specific amino acids) |
| Acyl-CoA desaturase | Oritavancin (example) | -10.07 | (Specific amino acids) |
Note: The data in this table is for the drug Oritavancin and is provided for illustrative purposes to show typical results from a molecular docking study. No specific docking studies for this compound were identified in the search. nih.gov
Such studies are crucial for the rational design of new therapeutic agents, allowing researchers to screen large libraries of compounds and prioritize those with the highest predicted affinity for a disease-relevant target before undertaking expensive and time-consuming experimental synthesis and testing. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
The conformational landscape of such molecules is often characterized by both planar and non-planar structures. The planarity is influenced by the delocalization of π-electrons across the phenyl ring and the acrylic acid system. ufms.br However, steric hindrance between the ortho-nitro group and the acrylic acid side chain, as well as electrostatic interactions, can lead to puckering of the molecule. ufms.br MD simulations would allow for the exploration of these conformational possibilities in a dynamic environment, considering the influence of solvent and temperature.
A hypothetical MD simulation of this compound would likely reveal the following:
Rotational Isomers (Rotamers): Exploration of the rotational barriers around the single bond connecting the phenyl ring and the acrylic acid group.
Influence of Substituents: The nitro and methoxy groups would significantly influence the electronic distribution and steric profile, thereby affecting the preferred conformations.
Solvent Effects: In a polar solvent, the simulations would show how solvent molecules interact with the polar nitro and carboxylic acid groups, potentially stabilizing certain conformations over others.
The resulting conformational ensemble from an MD simulation provides a statistical representation of the molecule's structure, which is crucial for understanding its interactions with biological targets and for more accurate QSAR modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are crucial for a desired biological effect. unhas.ac.idnih.gov
For analogs of this compound, QSAR studies would focus on correlating various molecular descriptors with a specific biological activity, such as antimicrobial, anticancer, or enzyme inhibitory effects. rsdjournal.orgnih.gov Given that this compound belongs to the class of nitroaromatic compounds and cinnamic acid derivatives, QSAR models developed for these classes can provide valuable insights.
Key Descriptors in QSAR Models for Nitroaromatic and Cinnamic Acid Analogs:
QSAR studies on nitroaromatic compounds have highlighted the importance of several types of descriptors in predicting their biological activities and toxicities. nih.govresearchgate.net Similarly, QSAR analyses of cinnamic acid derivatives have identified key structural features influencing their pharmacological properties. nih.govrsdjournal.org
| Descriptor Type | Examples | Relevance to this compound Analogs |
| Electronic Descriptors | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment, Partial atomic charges. nih.gov | The electron-withdrawing nitro group and electron-donating methoxy group significantly impact the electronic properties, which are crucial for interactions with biological macromolecules. The LUMO energy, in particular, is often related to the nitroaromatic compounds' mechanism of toxicity via nitroreduction. nih.gov |
| Hydrophobic Descriptors | LogP (octanol-water partition coefficient). nih.gov | Hydrophobicity influences the compound's ability to cross cell membranes and reach its target site. |
| Steric/Topological Descriptors | Molecular weight, Molecular volume, Shape indices, Connectivity indices. nih.gov | These descriptors account for the size and shape of the molecule, which are critical for fitting into the active site of a receptor or enzyme. |
| Quantum Chemical Descriptors | Total energy, Heat of formation. nih.gov | These descriptors provide information about the stability and reactivity of the molecule. |
A hypothetical QSAR study on a series of analogs of this compound might involve systematically varying the substituents on the phenyl ring and the acrylic acid chain. For instance, the position of the nitro and methoxy groups could be altered, or they could be replaced with other functional groups. The biological activity of these analogs would then be determined experimentally, and a QSAR model would be developed to correlate the structural changes with the observed activity. Such a model could then be used to predict the activity of other, yet-to-be-synthesized analogs, thereby guiding the design of more potent compounds.
Thermodynamic Property Calculations for this compound
The thermodynamic properties of a compound, such as its enthalpy of formation, Gibbs free energy of formation, and heat capacity, are fundamental to understanding its stability, reactivity, and behavior in different environments. These properties can be calculated using various computational chemistry methods, ranging from semi-empirical methods to more accurate ab initio and density functional theory (DFT) calculations. cuny.eduelixirpublishers.com
Calculated Thermodynamic Properties of Related Compounds:
To provide a context, the following table presents experimental thermodynamic data for the parent compound, trans-cinnamic acid.
| Property | Value | Source |
| trans-Cinnamic Acid (C9H8O2) | ||
| Standard Molar Enthalpy of Formation (gas) | -239.5 ± 2.9 kJ/mol | NIST WebBook nist.gov |
| Standard Molar Enthalpy of Combustion (crystal) | -4335.7 ± 1.2 kJ/mol | NIST WebBook nist.gov |
| Melting Point | 133 °C | PubChem nih.gov |
| Boiling Point | 300 °C | PubChem nih.gov |
For this compound, DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), could be employed to calculate its thermodynamic properties. elixirpublishers.com These calculations would provide valuable data on the compound's stability relative to its isomers and starting materials. Furthermore, the calculation of Gibbs free energy can help in predicting the spontaneity of reactions involving this compound.
The calculated thermodynamic data, in conjunction with molecular dynamics simulations and QSAR modeling, provides a comprehensive in silico profile of this compound, guiding further experimental investigations into its chemical and biological properties.
Mechanistic Studies of Molecular Interactions Involving 3 3 Nitro 4 Methoxyphenyl Acrylic Acid
Investigation of Binding Modes with Biological Targets (e.g., Enzymes, Receptors)
The biological activity of a compound is fundamentally linked to its ability to recognize and bind to specific macromolecules, such as enzymes or receptors. For derivatives of acrylic acid, including those with nitro and methoxy (B1213986) substitutions, the primary targets are often enzymes that are crucial for the survival of pathogenic organisms or the proliferation of cancer cells.
In the context of antimycobacterial research, enzymes involved in the synthesis of mycolic acids are prominent targets. Mycolic acids are essential components of the mycobacterial cell wall, and their biosynthesis pathway, known as the type II fatty acid synthase (FAS-II) system, is absent in humans, making its enzymes attractive targets for selective drug design. One key enzyme in this pathway is the 2-trans-enoyl-acyl carrier protein reductase, known as InhA. It is the primary target for the frontline tuberculosis drug isoniazid. researchgate.net Studies on various acrylic acid derivatives have explored their potential to inhibit enzymes like InhA. The binding mode often involves the compound positioning itself within the enzyme's substrate-binding pocket, forming specific interactions with key amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the enzyme-inhibitor complex.
Another significant target in bacteria is the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and is also absent in mammals. Enzymes within this pathway are considered excellent targets for novel antibacterial agents.
In the realm of anticancer research, acrylic acid derivatives have been investigated as inhibitors of tubulin polymerization. nih.govrsc.org Tubulin is the protein subunit of microtubules, which are critical for cell division, intracellular transport, and maintaining cell structure. Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death). Molecular docking studies have been used to investigate how these molecules fit into the colchicine-binding site of β-tubulin. nih.gov The binding is typically characterized by the trimethoxyphenyl (TMP) or a similar substituted phenyl ring occupying a hydrophobic pocket, while other parts of the molecule form hydrogen bonds with residues such as Thrα179, Cysβ241, and Leuβ242, effectively preventing the polymerization of tubulin dimers into microtubules.
The binding process itself can be a dynamic event. Molecular dynamics simulations can provide insight into the complete binding pathway, revealing not just the final bound state but also intermediate metastable states. nih.gov These simulations can reconstruct the process of a ligand diffusing from the solvent and finding its binding pose within the protein, offering a more complete picture of the molecular recognition event. nih.gov
Enzyme Inhibition Kinetics and Mechanisms
Enzyme inhibition kinetics provide quantitative measures of a compound's potency and reveal its mechanism of action. Key parameters include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce an enzyme's activity by 50%.
Studies on various acrylic acid and acrylate (B77674) ester derivatives have demonstrated significant biological activity, with IC₅₀ values often in the low micromolar range. For instance, certain acrylate derivatives designed as tubulin polymerization inhibitors have shown potent cytotoxic effects against cancer cell lines. nih.govrsc.org
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acrylic Acid Derivative 4b | MDA-MB-231 (Breast Cancer) | 3.24 ± 0.13 | nih.gov |
| Acrylic Acid Derivative 4b | MCF-10A (Normal Breast) | 23.29 | nih.gov |
| Methyl Acrylate Ester 6e | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | rsc.org |
| Combretastatin A-4 (CA-4) | MDA-MB-231 (Breast Cancer) | 1.27 ± 0.09 | nih.gov |
A crucial mechanistic insight for acrylic acid derivatives, particularly in the context of antimicrobial activity, is their potential to act as Michael acceptors. wikipedia.orgmasterorganicchemistry.com The Michael addition reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.comyoutube.com The acrylic acid moiety in 3-{3-Nitro-4-methoxyphenyl}acrylic acid is an electrophilic α,β-unsaturated system. masterorganicchemistry.com This makes the β-carbon susceptible to attack by nucleophilic residues, such as the thiol group of cysteine or the amino group of lysine (B10760008), commonly found in the active sites of enzymes. wikipedia.org
This reaction forms a covalent bond between the inhibitor and the enzyme, often leading to irreversible inhibition. The mechanism involves three main steps:
Deprotonation : A base abstracts a proton from the nucleophilic residue in the enzyme's active site. masterorganicchemistry.com
Conjugate Addition : The activated nucleophile attacks the β-carbon of the acrylic acid moiety. masterorganicchemistry.com
Protonation : The resulting enolate is protonated by a proton source (like water or a protonated base), completing the addition. masterorganicchemistry.com
This covalent modification of the enzyme can permanently block its active site, preventing the natural substrate from binding and thus halting the catalytic cycle.
Modulation of Cellular Signaling Pathways by Acrylic Acid Derivatives
Beyond direct enzyme inhibition, acrylic acid derivatives can exert their biological effects by modulating intricate cellular signaling pathways that control cell fate. The disruption of a single key protein, such as tubulin, can trigger a cascade of downstream signaling events.
Several studies on acrylate derivatives have shown that they can induce cell cycle arrest, a common outcome for cells with damaged DNA or disrupted mitotic spindles. nih.govrsc.org Flow cytometry analysis has demonstrated that treatment with these compounds can cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govrsc.org For example, one methyl acrylate ester was found to increase the cell population in the G2/M phase from 8.20% in untreated cells to 29.96% in treated cells. rsc.org This arrest prevents the cell from proceeding into mitosis and dividing, providing an opportunity for repair or, if the damage is too severe, for the initiation of apoptosis.
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. This programmed cell death is regulated by a balance of pro-apoptotic and anti-apoptotic proteins. Research has shown that acrylic acid derivatives can modulate the expression levels of key proteins in the apoptotic pathway. rsc.org
p53 : Often called the "guardian of the genome," the p53 tumor suppressor protein can be upregulated in response to cellular stress, leading to cell cycle arrest and apoptosis. Acrylate derivatives have been shown to increase the expression of p53. rsc.org
Bax : This is a pro-apoptotic protein from the Bcl-2 family. Its upregulation promotes the permeabilization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. Studies have confirmed that active acrylate esters increase the expression of Bax. rsc.org
Bcl-2 : This is an anti-apoptotic protein that prevents mitochondrial permeabilization. Effective anticancer compounds often decrease the expression of Bcl-2, shifting the balance in favor of apoptosis. Acrylate derivatives have been observed to cause this decrease. rsc.org
By altering the expression of these key regulatory genes, acrylic acid derivatives can effectively push a cancer cell towards self-destruction. This modulation of signaling pathways highlights a more complex mechanism of action than simple enzyme inhibition alone.
Computational Mechanistic Elucidation (e.g., Reaction Pathways, Catalysis)
Computational chemistry provides powerful tools to investigate molecular mechanisms at a level of detail that is often inaccessible through experimental methods alone. These in silico techniques can be used to predict binding affinities, elucidate reaction pathways, and understand the electronic properties that govern a molecule's reactivity.
Molecular dynamics (MD) simulations are widely used to study the dynamic nature of protein-ligand interactions. nih.gov By simulating the movements of atoms over time, MD can be used to assess the stability of a compound in an enzyme's binding site and identify the key interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex. researchgate.net Furthermore, advanced MD techniques can be used to reconstruct the entire binding event, from the ligand's free diffusion in solvent to its final docking in the active site, providing estimates for kinetic parameters like association (k_on) and dissociation (k_off) rates. nih.gov
For compounds that may act as covalent inhibitors, like Michael acceptors, reactive quantum-mechanical molecular dynamics (QMD) can be employed. chemrxiv.orgchemrxiv.org Unlike classical MD, QMD simulations use quantum mechanics to describe the electronic structure, allowing them to model the breaking and forming of chemical bonds. chemrxiv.org This approach can be used to simulate the entire catalytic or inhibitory reaction, such as the nucleophilic attack of an enzyme's cysteine residue on the acrylic acid moiety. By analyzing the atomic configurations and charge dynamics during the simulation, researchers can reveal the detailed, step-by-step pathway of the reaction, including the identification of transition states and intermediates. chemrxiv.orgchemrxiv.org This provides a profound understanding of the covalent inhibition mechanism at a fundamental level.
These computational methods are invaluable for rational drug design. By understanding how a compound like this compound interacts with its target and the mechanism by which it reacts, scientists can design new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Structure Activity Relationship Sar Studies of 3 3 Nitro 4 Methoxyphenyl Acrylic Acid Derivatives
Impact of Nitro Group Position and Substituents on Activity Profile
The nitro (NO₂) group, a potent electron-withdrawing moiety, significantly influences the electronic properties and polarity of the molecule, which can affect its interaction with biological targets. nih.gov Its position on the phenyl ring is a critical determinant of the activity profile of various related compounds.
In studies on nitro-containing chalcones, which share a similar phenylpropenone backbone, the location of the nitro group dictates the type and potency of biological activity. For instance, derivatives with a nitro group at the ortho position of the aromatic ring have demonstrated the highest anti-inflammatory activity. mdpi.com Conversely, vasorelaxant activity was more pronounced in derivatives where the nitro group was in the para position of the B ring or absent altogether. mdpi.com This suggests that different biological targets may have specific steric and electronic requirements for optimal binding.
Research on other nitro compounds has shown that the presence of the nitro group, particularly at the C2 and C4 positions of a pyrrole (B145914) ring, enhanced antibacterial activity, which was attributed to improved lipophilicity and better interaction with bacterial membranes. nih.gov The biological activity of many nitro compounds is linked to the reduction of the nitro group itself within cells, a process that can lead to therapeutic effects or toxicity. nih.gov
Table 1: Impact of Nitro Group Position on the Anti-inflammatory Activity of Chalcone (B49325) Derivatives
| Compound | Nitro Group Position (Ring) | Inhibition (%) |
|---|---|---|
| Chalcone 2 | ortho (A) | 71.17 ± 1.66 |
| Chalcone 5 | ortho (B) | 80.77 ± 2.82 |
| Chalcone 9 | ortho (A and B) | 61.08 ± 2.06 |
| Chalcone 7 | para (B) | 30.09 ± 0.67 |
| Chalcone 1 | No Nitro Group | 31.75 ± 1.49 |
Source: Data extracted from a study on nitro group-containing chalcones. mdpi.com
Influence of Methoxy (B1213986) Group on Molecular Interactions
The methoxy (-OCH₃) group at the 4-position of the phenyl ring also plays a crucial role in defining the molecular interactions of 3-{3-Nitro-4-methoxyphenyl}acrylic acid derivatives. Its influence stems from its electronic properties (electron-donating by resonance, weakly electron-withdrawing by induction) and its potential to act as a hydrogen bond acceptor.
In a crystallographic study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the methoxy oxygen atom was found to act as a hydrogen bond acceptor in one of the isomers, forming distinct intermolecular C(7) chains. mdpi.com This was in contrast to the other two isomers where the sulfonamide oxygens were the hydrogen bond acceptors. mdpi.com This demonstrates the methoxy group's capacity to directly participate in and influence the supramolecular assembly in the solid state, which can be relevant for how the molecule is recognized by biological receptors.
Role of Acrylic Acid Moiety in Target Binding
The acrylic acid moiety (-CH=CH-COOH) is a key functional group that significantly contributes to the biological profile of the parent compound and its derivatives. drugbank.com This group possesses several features that enable it to participate in target binding.
The carboxylic acid function is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with basic amino acid residues (like lysine (B10760008) or arginine) in a protein's active site. The α,β-unsaturated nature of the acrylic acid creates a Michael acceptor system, making it susceptible to nucleophilic attack from residues such as cysteine or histidine. This can lead to the formation of a covalent bond with the target protein, resulting in irreversible inhibition.
Furthermore, the double bond in the acrylic acid moiety introduces conformational rigidity to the side chain. The geometry of this double bond (E or Z isomer) dictates the spatial orientation of the carboxylic acid group relative to the phenyl ring, which is often critical for proper alignment within a binding site. nih.govnih.gov The acrylic acid group can also undergo metabolic reactions, such as reduction of the double bond to form the corresponding propionic acid derivative, which would alter its geometry and binding capabilities. The entire acrylic acid functional group can modulate the activity of enzymes and receptors through these various interactions.
Correlations Between Stereochemistry and Biological Effects (E/Z Isomers)
Stereochemistry is a critical factor that governs the biological activity of many therapeutic agents by affecting their interaction with chiral biological macromolecules like proteins and nucleic acids. nih.gov For derivatives of this compound, the presence of the carbon-carbon double bond in the acrylic acid moiety gives rise to geometric isomerism (E/Z isomerism).
The E (trans) and Z (cis) isomers have distinct three-dimensional shapes, which determines how well they fit into a specific receptor or enzyme active site. Often, only one of the isomers exhibits the desired biological activity because it can achieve the optimal orientation for binding. For example, in a study of N-acylhydrazones, single crystal X-ray diffraction confirmed the isolation of the (E)-isomer, which adopted a specific anti-conformation. beilstein-journals.org
Studies on other classes of compounds have consistently shown that stereochemistry is a key driver for potency and pharmacokinetics. nih.gov For instance, in a series of 3-Br-acivicin derivatives, only the isomers with a specific stereoconfiguration, (5S, αS), displayed significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity was attributed to differences in uptake by cellular transport systems and in the efficiency of target binding. nih.govnih.gov While direct studies on the E/Z isomers of this compound are not detailed in the provided sources, the principles of stereochemistry strongly suggest that the E and Z isomers would likely exhibit different biological activities and potencies due to the distinct spatial arrangement of the carboxyl group relative to the substituted phenyl ring. The synthesis of related compounds like 3-(4-Ethoxy-3-methoxy-phenyl)acrylic acid has been reported to yield a mixture of E/Z isomers, indicating that separation and individual testing would be necessary to fully characterize their biological profiles. vibrantpharma.com
Systematic Exploration of Substituent Effects on Designed Derivatives
The systematic exploration of substituent effects is a cornerstone of drug design, allowing for the fine-tuning of a lead compound's activity, selectivity, and pharmacokinetic properties. This involves introducing various substituents at different positions on the molecular scaffold and evaluating the impact on biological activity.
For nitroaromatic compounds, such as 4-nitrobenzyl carbamates, systematic studies have revealed clear SAR trends. In one such study, the introduction of electron-donating substituents on the benzyl (B1604629) ring was found to accelerate the fragmentation of the corresponding hydroxylamines, which is the desired activation step for these bioreductive prodrugs. researchgate.netrsc.org The rate of fragmentation correlated with the electronic properties of the substituents, as described by the Hammett equation. researchgate.net This indicates that stabilizing a developing positive charge during the reaction mechanism enhances the desired outcome.
Quantitative structure-activity relationship (QSAR) studies on other complex heterocyclic derivatives have also demonstrated the importance of substituent properties. For a series of isoxazole (B147169) analogs, QSAR analysis showed that chitin (B13524) synthesis-inhibiting activity was enhanced by introducing a hydrophobic substituent of an optimal size on the phenyl ring. nih.gov
In the context of this compound, a systematic exploration could involve:
Modifying the Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -NH₂, -OH) to probe the electronic requirements for activity.
Varying Substituents on the Phenyl Ring: Introducing additional substituents (e.g., halogens, alkyl groups) at other available positions on the phenyl ring to explore steric and electronic effects.
Modifying the Methoxy Group: Converting the methoxy group to other alkoxy groups of varying chain lengths or to a hydroxyl group to assess the impact on hydrogen bonding and lipophilicity.
Derivatizing the Acrylic Acid: Esterifying or amidating the carboxylic acid to alter solubility and cell permeability, or introducing substituents at the α- or β-position of the acrylic moiety to influence reactivity and conformation.
Table 2: Effect of Benzyl Ring Substituents on the Fragmentation Half-Life of Hydroxylaminobenzyl Carbamates
| Substituent on Benzyl Ring | Position | Half-life (Mt₁/₂) in min |
|---|---|---|
| None (Parent Compound) | - | 16 |
| α-Methyl | α-position | 9.5 |
| 2-Methoxy | ortho | 4.8 |
| 2-Amino | ortho | 2.0 |
| 3-Methoxy | meta | 11 |
| 3-Amino | meta | 6.8 |
Source: Data from a systematic study on substituted 4-nitrobenzyl carbamates. researchgate.net
Such systematic studies are crucial for developing a comprehensive SAR model, which can then guide the design of new, more potent, and selective derivatives of this compound for specific therapeutic applications.
Advanced Material Applications and Specialized Research Areas for 3 3 Nitro 4 Methoxyphenyl Acrylic Acid
Nonlinear Optical (NLO) Material Development
The quest for novel materials with significant nonlinear optical (NLO) properties for applications in photonics, such as optical switching and data processing, has drawn attention to organic molecules like 3-{3-Nitro-4-methoxyphenyl}acrylic acid. Organic NLO materials are widely studied due to their large nonlinear figures of merit, high damage thresholds, and the tunability of their properties through molecular engineering. nih.gov The NLO response in organic molecules often arises from a π-conjugated system substituted with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer.
In this compound, the nitro group (NO₂) acts as a strong electron-withdrawing group, while the methoxy (B1213986) group (OCH₃) serves as an electron-donating group. This "push-pull" system, connected through the conjugated phenyl and acrylic acid backbone, is a classic design for enhancing NLO properties. Research on analogous compounds supports this potential. For instance, studies on N-(3-nitrophenyl) acetamide (B32628) (3NAA) and other nitro-substituted aromatics have demonstrated their suitability for NLO applications. researchgate.netresearchgate.net The third-order NLO properties are particularly significant, and research has shown that the introduction of strong electron-withdrawing groups can substantially affect the energy levels and enhance the NLO response. nih.gov
Table 1: Key Molecular Features and Their Influence on NLO Properties
| Molecular Feature | Role in NLO Activity | Relevant Findings from Analogous Compounds |
|---|---|---|
| π-Conjugated System | Facilitates electron delocalization, essential for nonlinear response. | Chromophores with π-conjugation are fundamental to third-order NLO properties. nih.gov |
| Nitro Group (NO₂) | Acts as a strong electron-withdrawing group (acceptor). | The presence of nitro groups is a key feature in many organic NLO materials like N-benzyl-3-nitroaniline. researchgate.net |
| Methoxy Group (OCH₃) | Acts as an electron-donating group (donor). | The donor-acceptor structure enhances intramolecular charge transfer, boosting NLO effects. nih.gov |
Application as Building Blocks for Complex Organic Molecules
This compound is a valuable intermediate or building block in organic synthesis for creating more complex molecules. Its structure contains multiple reactive sites, allowing for a variety of chemical transformations. A primary application is in the synthesis of chalcones. researchgate.netnih.gov Chalcones, which are α,β-unsaturated ketones, are synthesized via Claisen-Schmidt condensation, typically between a substituted benzaldehyde (B42025) and an acetophenone. researchgate.netekb.eg While this acrylic acid is not a direct precursor in that specific reaction, its structural motifs are central to many chalcone (B49325) syntheses.
The nitro- and methoxy-substituted phenyl ring is a common feature in many biologically active and materially significant chalcones. researchgate.netrjptonline.org The synthesis of chalcones containing nitro groups is of particular interest as these compounds often exhibit enhanced biological properties compared to their non-substituted analogs. researchgate.net Therefore, derivatives of this compound can be employed to introduce this specific substitution pattern into larger, more complex molecular frameworks. Furthermore, the acrylic acid group itself can be modified through esterification or amidation to link the molecule to other scaffolds or polymer backbones. nih.gov
Use in the Development of New Materials with Specific Properties
The functional groups present in this compound make it a candidate for incorporation into new materials with tailored properties. The acrylic acid moiety is particularly useful for polymerization. Research on related compounds, such as methyl (2E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate, has shown their use in the preparation of photoaligning polymer materials. chemicalbook.com This suggests that this compound could similarly be used as a monomer or a functional comonomer to synthesize polymers with specific optical or electronic characteristics.
The development of materials like specialized polymers and coatings is a potential application area. The nitro and methoxy groups can impart specific properties to the resulting polymer, such as altering its refractive index, increasing its thermal stability, or enhancing its affinity for certain surfaces.
Research in Electrochemical Properties
The electrochemical properties of conjugated organic molecules like this compound are of fundamental interest as they provide insight into the electronic structure, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are critical for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Cyclic voltammetry is a common technique used to study these properties. nih.gov By measuring the onset of oxidation and reduction peaks, the electrochemical band gap can be determined. For conjugated molecules with donor-acceptor groups, the electrochemical properties are heavily influenced by the strength of these substituents. The addition of strong electron-withdrawing groups, such as the nitro group in the target compound, is known to significantly narrow the energy gap compared to precursor molecules. nih.gov This tunability of the electronic structure is a key advantage of using organic molecules in electronic devices.
Table 2: Electrochemical Data and Their Significance
| Parameter | Measurement Technique | Significance |
|---|---|---|
| Oxidation Potential (E_ox) | Cyclic Voltammetry | Related to the HOMO energy level. |
| Reduction Potential (E_red) | Cyclic Voltammetry | Related to the LUMO energy level. |
| Electrochemical Band Gap (E_g^ec) | Calculated from E_ox and E_red | Determines the electronic excitation energy and influences optical properties. nih.gov |
| Optical Band Gap (E_g^op) | UV-Visible Spectroscopy | Correlates with the electrochemical band gap and indicates the energy of the lowest electronic transition. nih.gov |
Potential in Corrosion Inhibition Studies
Organic compounds containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-bonds are often effective corrosion inhibitors for metals in acidic environments. icrc.ac.irchemrevlett.com These molecules function by adsorbing onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. The adsorption process can involve physisorption, chemisorption, or a combination of both.
This compound possesses several structural features that suggest its potential as a corrosion inhibitor:
Oxygen and Nitrogen Heteroatoms: The methoxy, nitro, and carboxylic acid groups contain oxygen and nitrogen atoms with lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms like iron. icrc.ac.ir
Aromatic Ring: The phenyl ring provides a source of π-electrons that can interact with the metal surface. icrc.ac.ir
Conjugated System: The extended π-system of the molecule allows for strong adsorption over a larger surface area.
Studies on compounds with similar functional groups, such as 3-nitrobenzaldehyde (B41214) derivatives and methoxyphenyl derivatives, have demonstrated their efficacy in protecting mild steel and copper in acidic solutions. icrc.ac.irchemrevlett.com The mechanism involves the inhibitor molecules blocking the active sites on the metal surface, thereby reducing the rate of both anodic and cathodic corrosion reactions. Therefore, it is plausible that this compound could exhibit similar or enhanced corrosion inhibition properties.
Methodological Considerations in Research on 3 3 Nitro 4 Methoxyphenyl Acrylic Acid
Analytical Method Validation (HPLC, UPLC, LC-MS)
The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of organic molecules like 3-{3-Nitro-4-methoxyphenyl}acrylic acid.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov A validated HPLC method for a compound structurally similar to this compound, such as 4-bromomethyl-3-nitrobenzoic acid, utilized a reversed-phase C18 column with a mobile phase of methanol (B129727) and water, adjusted to an acidic pH with formic acid. researchgate.net The detection was carried out using a UV detector at a wavelength of 271 nm. researchgate.net
Method validation for HPLC typically involves assessing several key parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or degradation products. This is often demonstrated by the separation of the main peak from all other peaks in the chromatogram. researchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For a related nitroaromatic compound, linearity was established with a high coefficient of determination (r² > 0.999). researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with average recoveries for similar compounds being around 99.97%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD), with an average RSD of 0.67% being reported for a related compound. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of p-methoxycinnamic acid in plasma, the LOD and LOQ were found to be 2.747 µg/mL and 9.158 µg/mL, respectively. researchgate.net
The following table summarizes typical validation parameters for HPLC methods based on data from structurally related compounds.
| Validation Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.999 | researchgate.net |
| Accuracy (% Recovery) | 98% - 102% | researchgate.net |
| Precision (RSD) | < 2.0% | researchgate.net |
| Limit of Detection (LOD) | ~0.064 µ g/sample | osha.gov |
| Limit of Quantitation (LOQ) | ~0.213 µ g/sample | osha.gov |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller particle size columns (sub-2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times. nih.gov This technique is particularly advantageous for high-throughput screening and when dealing with complex mixtures. A UPLC system can generate peak widths of less than a second, necessitating a rapid detection system like a tandem mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This provides a high degree of sensitivity and specificity, allowing for the definitive identification and quantification of compounds, even at trace levels. nih.govnih.gov For a compound like this compound, LC-MS can be used to confirm the molecular weight of the parent compound and to identify any impurities or degradation products by analyzing their mass-to-charge ratio (m/z). ptfarm.pl UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for quantitative bioanalysis due to its speed and sensitivity. researchgate.net
Purity Assessment and Quality Control in Research Samples
HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A high-purity sample should ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates the presence of impurities, which could be starting materials, by-products from the synthesis, or degradation products. The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. For many research applications, a purity of ≥95% is considered acceptable, though for certain applications, higher purity may be required. waters.com
A stability-indicating HPLC method is particularly valuable for quality control. Such a method is designed to separate the active compound from its degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.net For example, a study on 4-bromomethyl-3-nitrobenzoic acid showed that the compound was labile in acidic and alkaline conditions, leading to the formation of a major degradation product. researchgate.net A validated stability-indicating method can thus be used to monitor the stability of this compound samples over time and under different storage conditions.
The following table outlines a hypothetical purity assessment for a research sample of this compound based on a stability-indicating HPLC method.
| Stress Condition | Purity of this compound (%) | Degradation Products Observed |
| Initial (T=0) | 99.5 | - |
| Acidic Hydrolysis | 85.2 | Major peak at relative retention time 0.8 |
| Alkaline Hydrolysis | 78.9 | Major peak at relative retention time 0.8 |
| Oxidative (H₂O₂) | 98.7 | Minor peaks observed |
| Thermal (60°C) | 99.1 | No significant degradation |
| Photolytic (UV light) | 99.3 | No significant degradation |
Beyond chromatographic techniques, other analytical methods contribute to a comprehensive quality control assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the identity of the compound and detect impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Elemental Analysis: Determines the elemental composition of the compound.
Chromatographic Separation Techniques for Isomer Purification
This compound can potentially exist as different isomers, which may have distinct physical, chemical, and biological properties. The most common are geometric isomers (cis/trans or E/Z) due to the double bond in the acrylic acid side chain. Positional isomers, where the nitro and methoxy (B1213986) groups are at different positions on the phenyl ring, could also be present as impurities from the synthesis. The separation and purification of these isomers are crucial for studying the properties of a single, well-defined chemical entity.
Reversed-Phase HPLC is a powerful technique for separating isomers. The separation is based on differences in the hydrophobicity of the isomers. For instance, a validated HPLC method was developed to separate the structural isomers of 4-amino-3-nitrophenol (B127093) using a C18 column and an isocratic mobile phase of acetonitrile (B52724) and acetic buffer. pom.go.id Similarly, isomers of nitrotoluene and nitrobenzoic acid have been successfully separated using a C18 column with a mobile phase containing methanol, water, and tetrahydrofuran, with the addition of β-cyclodextrin. researchgate.net The trans (E) isomer of cinnamic acid derivatives is generally more stable and more common than the cis (Z) isomer. nih.gov These isomers often exhibit different retention times in a reversed-phase HPLC system.
Chiral Chromatography is employed for the separation of enantiomers – mirror-image isomers that are non-superimposable. While this compound itself is not chiral, derivatives or related compounds in a study might be. Chiral stationary phases (CSPs) are used in HPLC to achieve this separation. osha.gov Cyclodextrins and their derivatives are common CSPs that can separate enantiomers through the formation of transient diastereomeric inclusion complexes. researchgate.net The choice of the CSP and the mobile phase composition are critical for achieving successful chiral separation. researchgate.net
The following table provides an example of chromatographic conditions that could be adapted for the separation of isomers of this compound, based on methods for similar compounds.
| Parameter | Condition for Positional Isomer Separation | Condition for Geometric Isomer Separation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80 v/v) pom.go.id | Methanol, water, and THF with β-cyclodextrin researchgate.net |
| Flow Rate | 1.0 mL/min pom.go.id | 1.0 - 2.0 mL/min researchgate.net |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 271 nm) researchgate.netresearchgate.net | UV at a suitable wavelength (e.g., 254 nm) researchgate.net |
| Temperature | 40°C pom.go.id | Ambient or controlled |
Conclusion and Future Outlook
Summary of Key Research Insights on 3-{3-Nitro-4-methoxyphenyl}acrylic Acid
This compound belongs to the broader class of cinnamic acid derivatives, which are recognized for their diverse chemical and biological properties. Research on this specific compound and its close analogues has highlighted several key aspects. The molecule's structure, featuring a phenyl ring substituted with a nitro group, a methoxy (B1213986) group, and an acrylic acid side chain, provides multiple reactive sites for chemical modification.
Derivatives of cinnamic acid are known to be important intermediates in the synthesis of various organic compounds. jocpr.com The presence of the nitro and methoxy groups on the phenyl ring, combined with the unsaturated carboxylic acid moiety, makes this compound a versatile building block. The electron-withdrawing nitro group and the electron-donating methoxy group influence the reactivity of the aromatic ring and the acrylic chain. Cinnamic acids and their derivatives are studied for a wide range of potential applications, including their use as precursors for commercially important esters used in various industries. jocpr.com
Prospective Research Avenues for Advanced Synthetic Approaches
While classical methods like the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt condensation are standard for synthesizing cinnamic acids, future research is likely to focus on developing more efficient, selective, and environmentally sustainable synthetic routes. jocpr.comthepharmajournal.comnih.gov
Key areas for future synthetic research include:
Green Chemistry Approaches: Developing syntheses that utilize benign solvents like water, reduce the use of hazardous reagents, and operate under milder conditions, such as microwave or ultrasound irradiation, will be a priority. jocpr.comthepharmajournal.com One approach involves using isobutyl chloroformate in water to create amide derivatives of hydroxycinnamic acids, a method that could be adapted for nitro-substituted analogues. beilstein-journals.org
Advanced Catalysis: The use of novel catalysts, such as palladium nanoparticles or reusable solid catalysts like graphene oxide, could improve reaction yields and facilitate easier product purification. thepharmajournal.combeilstein-journals.org Heck coupling reactions, which involve coupling an aryl halide with an alkene using a palladium catalyst, offer a powerful method for creating the cinnamic acid backbone with high efficiency. jocpr.comthepharmajournal.com
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.
Enzymatic and Bio-catalytic Methods: Exploring enzymatic methods, potentially using engineered microorganisms or isolated enzymes like Novozym 435, could provide highly selective and sustainable pathways to this and related compounds. jocpr.comthepharmajournal.com
| Synthetic Strategy | Potential Advantages | Relevant Research Context |
| Green Catalysis | Reduced waste, use of benign solvents, catalyst recyclability. | Graphene oxide-catalyzed amide formation under solvent-free conditions. beilstein-journals.org |
| Heck Coupling | High yields (up to 96%), rapid reaction times (e.g., 25 minutes). thepharmajournal.com | Synthesis of cinnamic acid derivatives from aryl halides and methyl acrylate (B77674). jocpr.comthepharmajournal.com |
| Microwave-Assisted Synthesis | Accelerated reaction rates, often solvent-free conditions. thepharmajournal.com | Knoevenagel condensation of aryl aldehydes and malonic acid. jocpr.com |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Use of Novozym 435 for preparing cinnamic acid derivatives. jocpr.com |
Opportunities for Further Elucidation of Molecular Mechanisms
The specific arrangement of the nitro and methoxy groups on the phenyl ring of this compound presents an opportunity to study electronic and steric effects on molecular interactions.
Future research could focus on:
Computational and Modeling Studies: Employing density functional theory (DFT) and other computational methods to model the molecule's electronic structure, reactivity, and interaction with other molecules or biological targets. This can help predict reaction outcomes and guide the design of new derivatives. nih.gov
Structural Analysis: Detailed crystallographic studies can provide precise information on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com Comparing the crystal structures of different isomers and derivatives can reveal how subtle structural changes influence packing and bulk properties. mdpi.com
Reaction Kinetics and Mechanistic Probes: Investigating the kinetics of reactions involving the acrylic acid moiety, the nitro group (e.g., reduction), or the aromatic ring (e.g., nucleophilic substitution) can provide a deeper understanding of the compound's reactivity profile. This includes studying how the substituents influence the acidity of the carboxylic proton and the reactivity of the double bond.
Horizon Scanning for Novel Applications in Chemical Science
While direct applications are still emerging, the structural motifs within this compound suggest several promising areas for future exploration in chemical science.
Polymer Science: Cinnamic acid and its derivatives are valuable building blocks for advanced polymers due to their reactive carboxylic acid and double bond functionalities. rsc.org The presence of the nitro and methoxy groups could be exploited to create polymers with unique optical, electronic, or thermal properties. These polymers could find use as photoresists, non-linear optical materials, or engineered plastics. rsc.org
Precursor for Heterocyclic Synthesis: The compound is a prime candidate for use as a precursor in the synthesis of complex heterocyclic compounds. The nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent acrylic acid chain or other reagents to form novel ring systems.
Functional Materials: The conjugated system of the molecule makes it a candidate for research into organic electronic materials. Derivatives could be explored for their potential in organic light-emitting diodes (OLEDs), sensors, or as components in dye-sensitized solar cells.
Agrochemical Research: Substituted cinnamic acids and their amide analogues have been investigated as potential herbicides. acs.org Future research could screen this compound and its derivatives for activity against various plant species, contributing to the development of new agrochemicals. acs.org
Q & A
Q. What are the established synthetic routes for 3-{3-Nitro-4-methoxyphenyl}acrylic acid, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between substituted benzaldehydes and acrylic acid derivatives. For example, nitro-substituted aromatic aldehydes (e.g., 3-nitro-4-methoxybenzaldehyde) undergo Knoevenagel condensation with malonic acid or its esters in the presence of a base catalyst (e.g., piperidine). Optimization includes controlling reaction temperature (80–120°C), solvent polarity (ethanol or DMF), and catalyst loading to maximize yield . Purity can be improved via recrystallization using ethanol/water mixtures.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : Use - and -NMR to confirm the presence of the acrylic acid backbone (δ ~6.3–7.8 ppm for vinyl protons) and nitro/methoxy substituents (δ ~3.9 ppm for -OCH) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement. The methoxy and nitro groups exhibit distinct torsion angles, influencing packing interactions .
- FT-IR : Validate carbonyl (C=O stretch at ~1680–1720 cm) and nitro (asymmetric stretch at ~1520 cm) functional groups .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- UV-Vis spectroscopy to monitor photodegradation under light exposure.
- HPLC to track hydrolytic degradation in aqueous buffers (pH 4–9) over time. Store the compound in amber vials at 4°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across different studies?
Discrepancies in antimicrobial or antitumor activity may arise from variations in:
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using reference strains (e.g., E. coli ATCC 25922) and controls (e.g., vancomycin for Gram-positive bacteria) .
- Structural analogs : Compare activity of this compound with derivatives (e.g., halogen-substituted analogs) to identify substituent-dependent trends .
- Mechanistic studies : Use molecular docking to evaluate binding affinity against targets like β-lactamases or tumor necrosis factor (TNF-α) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Asymmetric Morita-Baylis-Hillman (MBH) reactions with chiral catalysts (e.g., cinchona alkaloid-derived amines) enable enantioselective synthesis. Key steps include:
- Catalyst screening : Test tertiary amines (e.g., C6/C7 catalysts) for enantiomeric excess (ee) via chiral HPLC .
- Substrate engineering : Introduce bulky substituents (e.g., trifluoromethyl groups) to enhance stereocontrol .
- Post-reaction hydrolysis : Hydrolyze MBH adducts to carboxylic acids for biological evaluation .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and nitro group reduction potentials .
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., carbapenemases) to guide functional group modifications .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial potency to prioritize synthetic targets .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
